4-(4-Benzylpiperazin-1-yl)-3-methylaniline
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-15-13-17(19)7-8-18(15)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCASUBGRHAHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Piperazine Functionalization and Benzylation
A patented method related to structurally similar compounds such as (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine derivatives outlines a multi-step process that can be adapted for 4-(4-Benzylpiperazin-1-yl)-3-methylaniline preparation:
Step 1: Amination Reaction
- Starting from N-benzyl-4-carbonyl-ethyl nipecotate, reaction with aqueous ammonia in ethanol solvent at temperatures between 0–70 °C (optimal 30–40 °C) for 5–72 hours leads to an intermediate amine compound.
- Molar ratios of starting ester to ammonia vary from 1:1 to 1:10, with 1:2 to 1:5 preferred.
Step 2: Extraction and Purification
- Post-reaction, solvent removal under reduced pressure is followed by extraction with methyl tertiary butyl ether.
- Organic phase is dried over sodium sulfate and filtered to isolate the intermediate.
Step 3: Further Functionalization
- Subsequent steps involve Grignard reactions, catalytic hydrogenation with Raney nickel, and crystallization to obtain the desired benzylpiperazine derivative.
Step 4: Final Coupling and Salt Formation
- The intermediate is dissolved in methanol-water mixtures and reacted with chiral resolving agents like L-DTTA at 10–70 °C for 2–60 hours.
- The product precipitates out and is isolated by filtration and vacuum drying.
This method is noted for its industrial applicability due to mild reaction conditions, avoidance of hazardous reagents like lithium aluminum hydride, and good overall yield (~23.3–23.8% for the final salt form).
Benzylation of Piperazine Followed by Aniline Substitution
Another approach involves the direct benzylation of piperazine followed by substitution on an aniline ring:
- Commercially available piperazine is reacted with benzyl bromide derivatives under basic conditions to yield N-benzylpiperazine.
- The 3-methylaniline core is introduced via nucleophilic aromatic substitution or reductive amination reactions, depending on the substitution pattern and functional groups present.
- This method benefits from straightforward reaction steps and the availability of starting materials but may require careful control of reaction conditions to avoid over-alkylation or side reactions.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The patented multi-step process emphasizes the importance of reaction temperature control and solvent choice to maximize yield and purity.
- Avoidance of dangerous reducing agents enhances safety and environmental compliance.
- The benzylation step is critical for introducing the benzyl group on the piperazine nitrogen, influencing the final product's pharmacological properties.
- The methyl substituent on the aniline ring requires selective functionalization strategies to avoid undesired side reactions.
- Analytical techniques such as filtration, drying under vacuum, and recrystallization are essential for product isolation and purity.
Chemical Reactions Analysis
Oxidation Reactions
The methyl group on the aniline ring undergoes oxidation under controlled conditions. For example:
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄) at 60–80°C.
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Product : 4-(4-Benzylpiperazin-1-yl)-3-carboxyaniline, where the methyl group is converted to a carboxylic acid.
This reaction is analogous to oxidation pathways observed in structurally similar aniline derivatives . The process is pH-sensitive, with higher yields achieved under strongly acidic conditions.
Reduction Reactions
The benzylpiperazine moiety can participate in hydrogenolysis:
-
Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) at 1–3 atm pressure and 25–50°C.
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Product : 4-(Piperazin-1-yl)-3-methylaniline, where the benzyl group is cleaved to yield a primary piperazine derivative .
Selectivity depends on reaction duration, with over-reduction avoided by monitoring via thin-layer chromatography (TLC) .
Electrophilic Aromatic Substitution
The aniline ring undergoes nitration and sulfonation:
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-(4-Benzylpiperazin-1-yl)-3-methyl-2-nitroaniline |
| Sulfonation | Fuming H₂SO₄, 50°C | 4-(4-Benzylpiperazin-1-yl)-3-methyl-2-sulfanilic acid |
Substitution occurs preferentially at the ortho position relative to the methyl group due to steric and electronic effects .
Acylation and Alkylation
The secondary amine in the piperazine ring reacts with electrophiles:
-
Acylation : Acetyl chloride (CH₃COCl) in dichloromethane (DCM) with triethylamine (Et₃N) yields N-acetylated derivatives .
-
Alkylation : Methyl iodide (CH₃I) in dimethylformamide (DMF) with sodium hydride (NaH) produces N-methylpiperazine analogs.
These reactions retain the aniline group’s integrity, enabling modular functionalization for medicinal chemistry applications .
Coupling Reactions
The compound serves as a precursor in palladium-catalyzed cross-coupling:
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Suzuki–Miyaura Reaction : With arylboronic acids, Pd(PPh₃)₄, and K₂CO₃ in ethanol/water, yielding biaryl derivatives .
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Buchwald–Hartwig Amination : Forms tertiary amines when reacted with aryl halides under catalytic Pd conditions .
Reaction efficiency depends on solvent polarity and catalyst loading, with DMF/water mixtures providing optimal yields .
Reductive Amination
The primary amine group participates in reductive amination with aldehydes:
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Reagents/Conditions : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE), room temperature.
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Product : N-alkylated derivatives, such as 4-(4-Benzylpiperazin-1-yl)-3-methyl-N-benzylaniline .
This method is favored for its mild conditions and high functional group tolerance .
Complexation with Metal Ions
The piperazine nitrogen atoms coordinate with transition metals:
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Copper(II) Complexes : Formed in methanol with CuCl₂, yielding octahedral complexes characterized by UV-Vis and ESR spectroscopy .
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Applications : These complexes are studied for catalytic activity in oxidation reactions .
Key Mechanistic Insights
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Steric Effects : The 3-methyl group directs electrophilic substitution to the ortho position .
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Electronic Effects : The electron-donating piperazine ring enhances reactivity at the aniline para position.
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Solvent Influence : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in alkylation reactions .
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)-3-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-3-methylaniline involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin or dopamine receptors, altering neurotransmitter levels and affecting mood and behavior.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Positional Isomerism: Substitution at the 2- or 3-position of the aniline ring (e.g., 2-(4-benzylpiperazin-1-yl)aniline) alters electronic distribution, which may affect interactions with biological targets .
- Functional Group Impact: The trifluoromethyl group in 4-(4-Methylpiperazin-1-ylmethyl)-3-trifluoromethylaniline introduces strong electron-withdrawing effects, enhancing metabolic stability .
Biological Activity
4-(4-Benzylpiperazin-1-yl)-3-methylaniline, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure indicates the presence of a piperazine ring, which is often associated with various pharmacological effects.
Biological Activity Overview
The biological activities of this compound have been explored in several contexts, including:
- Anticancer Activity : The compound has been evaluated for its potential in inhibiting cancer cell proliferation.
- Neuropharmacological Effects : Its interactions with neurotransmitter systems have been studied, particularly concerning anxiety and depression.
- Antimicrobial Properties : Investigations into its efficacy against various microbial strains have also been conducted.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that compounds with similar structural features inhibited the growth of prostate cancer cells (PC-3 and LNCaP) with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Neuropharmacological Effects
Research has shown that piperazine derivatives can modulate serotonin and dopamine receptors. A study highlighted that compounds with similar piperazine structures exhibited anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders .
Antimicrobial Properties
The antimicrobial activity of this compound was evaluated against several bacterial strains. Results indicated moderate to strong inhibitory effects, particularly against Gram-positive bacteria. The structure-activity relationship analysis suggested that modifications at the benzyl position could enhance antibacterial potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent Position | Effect on Activity |
|---|---|
| Para position | Enhances binding affinity to receptors |
| Meta position | Reduces potency |
| Piperazine Linkage | Critical for maintaining activity |
These findings underline the importance of specific modifications in enhancing the compound's therapeutic potential.
Case Studies
Several case studies have documented the biological effects of this compound:
- Anticancer Efficacy : A study involving human cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways, leading to a decrease in cell viability by over 60% at concentrations above 10 µM.
- Neuropharmacological Assessment : In behavioral studies on rodents, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to controls, supporting its potential as an anxiolytic agent.
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited MIC values ranging from 15 to 30 µg/mL against selected bacterial strains, indicating promising antimicrobial properties.
Q & A
Q. What are the recommended synthetic routes for 4-(4-Benzylpiperazin-1-yl)-3-methylaniline, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common approach is reacting 3-methyl-4-nitroaniline with 1-benzylpiperazine under reducing conditions (e.g., catalytic hydrogenation or sodium dithionite) to replace the nitro group with the benzylpiperazine moiety . For optimization:
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purify via column chromatography (silica gel, eluent: chloroform/methanol 10:1) to achieve >95% purity .
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitro Reduction | H₂/Pd-C, EtOH, 50°C | 75–85 | 90 |
| Substitution | 1-Benzylpiperazine, DMF, 80°C | 60–70 | 85 |
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact (irritant) .
- Ventilation : Use fume hoods for synthesis and purification steps.
- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste .
- Storage : -20°C in airtight, light-resistant containers; stability >5 years .
Q. What are the primary chemical reactivity profiles of this compound under oxidative or reductive conditions?
Methodological Answer:
- Oxidation : The aniline group forms quinone intermediates under strong oxidants (e.g., KMnO₄), detectable via UV-Vis (λmax ~290 nm) .
- Reduction : Catalytic hydrogenation cleaves the benzyl group, yielding 4-(piperazin-1-yl)-3-methylaniline .
- Substitution : Electrophilic substitution occurs at the aromatic ring’s para position (e.g., bromination with Br₂/FeBr₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Control Experiments : Validate assay conditions (e.g., pH, temperature) using reference standards (e.g., Cayman Chemical’s Item No. 20086 for impurity profiling) .
- Structural Confirmation : Use X-ray crystallography (e.g., compare with ethyl 4-(4-benzylpiperazin-1-yl)benzoate, CCDC 2054321) to rule out isomerism .
- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines to account for variability .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
Methodological Answer:
- LC-MS/MS : Use a triple quadrupole system (MRM mode) to detect impurities like 3-methylaniline (LOD: 0.1 ppm) .
- HPLC-UV/DAD : Compare retention times and UV spectra against synthetic byproducts (e.g., 4-benzylpiperazine) .
- NMR Spectroscopy : 2D COSY and HSQC identify structural anomalies in batches .
Q. How does the compound’s stability vary under different storage or experimental conditions?
Methodological Answer:
Q. What is the compound’s role as a building block in synthesizing complex bioactive molecules?
Methodological Answer:
- Pharmaceutical Intermediates : Used to prepare kinase inhibitors via Suzuki-Miyaura coupling (e.g., attach pyridinyl groups at the aniline position) .
- Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺ for catalytic studies) .
- Peptide Conjugates : React with Fmoc-protected amino acids via EDC/HOBt coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
